molecular formula C8H12O2 B13565200 5-Methoxybicyclo[2.2.1]heptan-2-one CAS No. 1823044-64-9

5-Methoxybicyclo[2.2.1]heptan-2-one

Cat. No.: B13565200
CAS No.: 1823044-64-9
M. Wt: 140.18 g/mol
InChI Key: JJAZPXZSNVRJPC-UHFFFAOYSA-N
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Description

5-Methoxybicyclo[221]heptan-2-one is an organic compound with the molecular formula C8H12O2 It belongs to the class of bicyclic compounds, specifically the bicyclo[221]heptane derivatives This compound is characterized by a bicyclic structure with a methoxy group attached to the fifth carbon and a ketone group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybicyclo[2.2.1]heptan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The reaction conditions are optimized to achieve high yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxybicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxybicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    5-Methylbicyclo[2.2.1]heptan-2-one: Contains a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Has additional methyl groups, affecting its steric and electronic properties.

Uniqueness

5-Methoxybicyclo[2.2.1]heptan-2-one is unique due to the presence of both a methoxy group and a ketone group, which confer distinct chemical reactivity and potential applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

1823044-64-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-methoxybicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O2/c1-10-8-4-5-2-6(8)3-7(5)9/h5-6,8H,2-4H2,1H3

InChI Key

JJAZPXZSNVRJPC-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC1CC2=O

Origin of Product

United States

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